N-isobutyl-2-nitroaniline

説明

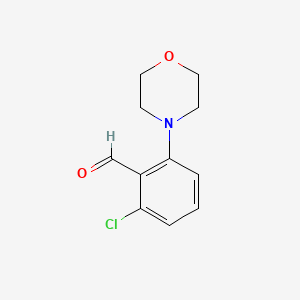

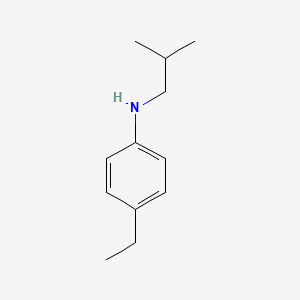

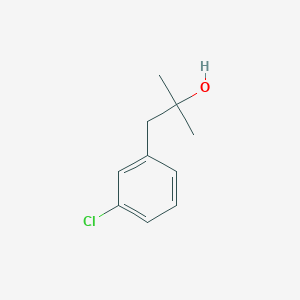

“N-isobutyl-2-nitroaniline” (IBNA) is a yellow crystalline compound. It belongs to the family of nitroanilines and has the molecular formula C10H14N2O2 .

Synthesis Analysis

The synthesis of nitroanilines, including N-isobutyl-2-nitroaniline, involves various methods. One common method is the reaction of 2-nitrochlorobenzene with ammonia . Another approach involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst .

Molecular Structure Analysis

The molecular structure of N-isobutyl-2-nitroaniline consists of a nitro group (-NO2) attached to an aniline derivative. The molecular weight is 194.23 g/mol.

Chemical Reactions Analysis

Nitroanilines can undergo various chemical reactions. For instance, they can be reduced to amino compounds using sodium borohydride as a reducing agent . The reduction of 4-nitroaniline and 2-nitroaniline using synthesized copper ferrite nanoparticles has been studied extensively .

科学的研究の応用

Environmental Remediation

N-isobutyl-2-nitroaniline: is a derivative of nitroaniline, which is a known environmental pollutant. Research has been conducted on the chemical reduction of nitroaniline compounds to convert them into less harmful or useful counterparts . This process is crucial for treating industrial effluents containing nitroaniline derivatives before they are released into aquatic systems.

Nonlinear Optical Materials

The structural analogs of N-isobutyl-2-nitroaniline , such as 2-nitroanilinium compounds, have been studied for their third-order nonlinear optical properties . These properties are essential for high-speed optical switching devices, which are increasingly important in telecommunications and information processing.

Catalysis

Nitroaromatic compounds, including N-isobutyl-2-nitroaniline , can be used as substrates in catalytic reduction reactions. The development of heterogeneous catalysts for the reduction of these compounds is an active area of research, with applications in the synthesis of amines .

作用機序

Target of Action

N-isobutyl-2-nitroaniline, a nitroaromatic compound, primarily targets proteins in the body, particularly serum albumin . Serum albumin is a major protein in the blood plasma and plays a crucial role in transporting various substances, including drugs, throughout the body .

Mode of Action

The interaction of N-isobutyl-2-nitroaniline with its targets involves a process known as static quenching . This process involves the compound binding to the target protein, in this case, serum albumin, and reducing its intrinsic fluorescence . The binding of N-isobutyl-2-nitroaniline to serum albumin is primarily driven by hydrophobic forces .

Biochemical Pathways

For instance, they can influence the basic nature of a compound through their inductive and resonance effects . These effects can destabilize the conjugate acid of the compound, affecting its acidity and, consequently, its interactions with other molecules .

Pharmacokinetics

The compound’s interaction with serum albumin suggests it may be well-distributed throughout the body, as serum albumin is a major transport protein in the blood

Result of Action

They can cause symptoms such as headache, dizziness, and nausea . At the molecular level, nitroanilines can be reduced or oxidized to reactive groups, which can have various effects on cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-isobutyl-2-nitroaniline. For instance, the presence of other substances in the environment can affect the compound’s interactions with its targets . Additionally, the compound’s efficacy and stability can be influenced by factors such as pH and temperature.

将来の方向性

The reduction of nitroanilines, a highly toxic pollutant, into less harmful or useful counterparts is a significant area of research . Various methods for conversion and removal have been explored, and the use of chemical reduction to produce non-toxic or low-toxic amino compounds is seen as beneficial .

特性

IUPAC Name |

N-(2-methylpropyl)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGCTQLWXUOYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isobutyl-2-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)

![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)

![[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B1416311.png)